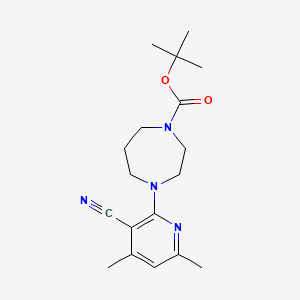

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Description

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a 1,4-diazepane derivative featuring a tert-butyl carbamate group and a substituted pyridinyl moiety. The pyridine ring is functionalized with a cyano group at position 3 and methyl groups at positions 4 and 4. This structural configuration suggests moderate lipophilicity due to the electron-withdrawing cyano group and electron-donating methyl substituents .

Properties

IUPAC Name |

tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13-11-14(2)20-16(15(13)12-19)21-7-6-8-22(10-9-21)17(23)24-18(3,4)5/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLQUAJFYUPUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is synthesized by reacting potassium carbonate, acetylacetone, and 2-cyanoacetamide in water at room temperature . The resulting product is then subjected to further reactions to introduce the tert-butyl and diazepane groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for high yield and efficiency. The reactions are carried out under controlled conditions to ensure the purity and quality of the final product. The use of in situ React IR technology helps monitor the reaction progress and confirm the effectiveness of the reagents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Oxidation and Reduction: The cyano group can be reduced to an amine, while the diazepane ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like potassium carbonate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate:

Basic Information

- Chemical Names: The compound is known by the name this compound . It is also referred to as 4-(3-氰基-4,6-二甲基吡啶-2-基)-1,4-二氮杂-1-羧酸叔丁酯 in Chinese .

- Formula and Molecular Weight: The chemical formula is C18H26N4O2, with a molecular weight of 330.42 .

- CAS Registry Number: The CAS number is 946385-36-0 .

Reported Applications and Research

While the provided search results do not offer extensive details specifically on the applications of "this compound", they do shed light on related compounds and their uses, particularly in the context of chemical synthesis:

- As a tert-butoxycarbonylation reagent: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate is useful as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The reaction can be carried out under mild, environment-friendly conditions with high yield and is completed quickly . The Boc carrier is also easily recyclable, offering great potential for industrial production .

- Synthesis of related compounds: It is used in the synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Related research on pyridines:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate involves its ability to act as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, which helps in selective reactions. The cyano group can participate in nucleophilic addition reactions, while the diazepane ring can interact with various molecular targets, influencing the compound’s reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 1,4-diazepane derivatives with diverse pyridinyl substitutions. Key structural analogues include:

4-(3-Cyano-6-thiophen-2-yl-pyridin-2-yl)-1,4-diazepane-1-carboxylic acid tert-butyl ester Substituents: Thiophene at pyridine position 5. This substitution increases molecular weight and could alter solubility .

4-(3-Cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylic acid tert-butyl ester (Main Compound) Substituents: 3-cyano, 4,6-dimethylpyridin-2-yl. The cyano group may participate in hydrogen bonding or dipole interactions .

Tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate

- Substituents : Carboxylic acid group on the diazepane ring.

- Properties : Molecular weight 262.73 (C11H19ClN2O3). The carboxylic acid group increases hydrophilicity, enabling salt formation and improved aqueous solubility. The chlorine atom in its structure may influence reactivity, such as nucleophilic substitution pathways .

tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate

Physicochemical and Toxicological Comparisons

Biological Activity

Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate, often abbreviated as BCMP, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of BCMP is with a molecular weight of 342.43 g/mol. The compound features a tert-butyl group attached to a diazepane ring, with a cyano and dimethylpyridine substituent that may influence its biological properties.

Synthesis

BCMP can be synthesized through a chemoselective reaction involving tert-butoxycarbonylation of aromatic and aliphatic amines. The synthesis process has been optimized to yield high purity products under mild conditions. Table 1 summarizes the key steps involved in the synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile + Boc2O | THF, 0°C for 2h | 81% |

Mechanistic Insights

BCMP's biological activity has been explored in various studies. Its mechanism of action appears to involve modulation of enzyme activity related to metabolic pathways. Notably, compounds containing the tert-butyl group often exhibit metabolic lability due to oxidation by cytochrome P450 enzymes (CYPs), which can affect their pharmacokinetic profiles .

In Vitro Studies

In vitro studies have demonstrated that BCMP exhibits significant activity against certain cancer cell lines. The compound has been shown to induce apoptosis in these cells, likely through the activation of specific signaling pathways. For instance, one study indicated that BCMP could inhibit cell proliferation in a dose-dependent manner when tested on human cancer cell lines .

Toxicological Profile

The safety profile of BCMP has been evaluated through various toxicological assays. Results indicated that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. The balance between efficacy and toxicity is crucial for its potential therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of BCMP in different biological contexts:

- Cancer Treatment : A study conducted on breast cancer cells demonstrated that BCMP significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of BCMP showed its ability to mitigate oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases .

- Metabolic Stability : Research into the metabolic stability of BCMP revealed that modifications to the tert-butyl group could enhance its stability and bioavailability, making it a candidate for further drug development .

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the diazepane core. A common approach is:

Core Functionalization : Introduce the tert-butyl carbamate group via Boc-protection of 1,4-diazepane under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Pyridine Substitution : Couple the Boc-protected diazepane with a pre-synthesized 3-cyano-4,6-dimethylpyridine moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on the leaving group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) and NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyridine and diazepane moieties. Look for diagnostic peaks: tert-butyl protons at ~1.4 ppm (singlet) and pyridine aromatic protons in the 7–8 ppm range .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the Boc group and cyano substituent .

- FT-IR : Confirm the presence of the carbamate (C=O stretch at ~1680–1720 cm⁻¹) and nitrile (C≡N stretch at ~2200–2260 cm⁻¹) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Identify Reactive Sites : Calculate electrostatic potential surfaces to locate electron-deficient regions (e.g., the pyridine ring’s C-2 position due to electron-withdrawing cyano and methyl groups) .

Transition State Analysis : Model activation energies for potential substitution pathways (e.g., SNAr vs. radical mechanisms) to prioritize synthetic routes .

Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .

Advanced: How should researchers address contradictions in reported toxicity data for tert-butyl carbamate derivatives?

Answer:

Contradictions often arise from variations in:

Impurity Profiles : Compare batch-specific HPLC data (e.g., residual palladium in cross-coupled products) and assess cytotoxicity via MTT assays .

Experimental Conditions : Replicate studies under standardized OECD guidelines (e.g., pH, temperature) to isolate compound-specific effects vs. matrix interference .

Metabolic Stability : Use in vitro liver microsome assays to differentiate parent compound toxicity from metabolite-driven effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Advanced: What strategies optimize the yield of the pyridine-diazepane coupling step?

Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and ligands (e.g., SPhos) to reduce steric hindrance from methyl groups .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) while maintaining >80% yield .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize side products .

Basic: How can researchers verify the stability of this compound under storage conditions?

Answer:

- Accelerated Stability Studies : Store aliquots at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., tert-butyl alcohol from Boc deprotection) .

- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C to prevent hydrolysis .

Advanced: What are the implications of the compound’s stereochemistry on its biological activity?

Answer:

The diazepane ring’s conformation influences receptor binding:

Conformational Analysis : Use NOESY NMR to identify axial vs. equatorial substituent orientations .

Docking Studies : Model interactions with targets (e.g., GPCRs) using AutoDock Vina to correlate stereochemistry with IC₅₀ values .

Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test in bioassays .

Basic: What solvents are compatible with this compound for reaction workup?

Answer:

- Polar aprotic solvents : DMF, DMSO (for reactions requiring high solubility).

- Non-polar solvents : Dichloromethane, ethyl acetate (for extractions).

Avoid protic solvents (e.g., methanol) to prevent Boc-group cleavage .

Advanced: How can researchers resolve conflicting NMR data for the diazepane ring protons?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.